3-iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid

Medicinal Chemistry Organic Synthesis Cross-Coupling

3-Iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid (CAS 1190310-73-6) is a heterocyclic compound belonging to the 4-azaindole (pyrrolo[3,2-b]pyridine) family, characterized by a fused pyrrole-pyridine bicyclic core with an iodine atom at the 3-position and a carboxylic acid at the 7-position. This substitution pattern makes it a privileged scaffold in drug discovery, as the 4-azaindole core is recognized as a biological isostere of indole and the core structure of numerous kinase inhibitors, dopamine D4 receptor ligands, and thrombin inhibitors.

Molecular Formula C8H5IN2O2
Molecular Weight 288.04 g/mol
CAS No. 1190310-73-6
Cat. No. B3089160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid
CAS1190310-73-6
Molecular FormulaC8H5IN2O2
Molecular Weight288.04 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=CNC2=C1C(=O)O)I
InChIInChI=1S/C8H5IN2O2/c9-5-3-11-6-4(8(12)13)1-2-10-7(5)6/h1-3,11H,(H,12,13)
InChIKeyJLODAQGNZNIDCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid (CAS 1190310-73-6): A Versatile Halo-Azaindole Building Block for Medicinal Chemistry and Chemical Biology


3-Iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid (CAS 1190310-73-6) is a heterocyclic compound belonging to the 4-azaindole (pyrrolo[3,2-b]pyridine) family, characterized by a fused pyrrole-pyridine bicyclic core with an iodine atom at the 3-position and a carboxylic acid at the 7-position . This substitution pattern makes it a privileged scaffold in drug discovery, as the 4-azaindole core is recognized as a biological isostere of indole and the core structure of numerous kinase inhibitors, dopamine D4 receptor ligands, and thrombin inhibitors . The iodine substituent provides a reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the carboxylic acid enables amide bond formation or bioisostere conversion [1]. Commercially available in purities of 95% or higher, this compound serves as a key intermediate for the rapid diversification of the 3-position in structure-activity relationship (SAR) campaigns .

Why the 3-Iodo Substituent in 3-Iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid Cannot Be Replaced by Other 3-Halo or 3-Unsubstituted Analogs


Generic substitution of the 3-iodo group with other halogens or hydrogen in the pyrrolo[3,2-b]pyridine-7-carboxylic acid scaffold is not chemically equivalent due to profound differences in reactivity, physicochemical properties, and biological target engagement. The carbon-iodine bond (C–I bond dissociation energy ~57 kcal/mol) is significantly weaker than C–Br (~70 kcal/mol) or C–Cl (~84 kcal/mol), rendering iodoarenes far superior electrophiles in oxidative addition, the rate-determining step in palladium-catalyzed cross-coupling reactions [1]. This translates to higher yields, milder reaction conditions, and broader substrate scope in Suzuki-Miyaura and Sonogashira couplings [2]. Furthermore, the iodine atom's larger van der Waals radius (1.98 Å vs. Br 1.85 Å, Cl 1.75 Å) and higher polarizability (5.35 × 10⁻²⁴ cm³ vs. Br 3.05) introduce distinct steric and electronic effects that can significantly alter binding poses within protein active sites, as demonstrated by crystallographic studies of halogenated pyrrolo[3,2-b]pyridine-based KDM5A inhibitors [3]. The quantitative evidence below substantiates these differentiation axes.

Quantitative Differentiation Evidence for 3-Iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid Versus Closest Analogs


Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling: Superior Oxidative Addition Kinetics of the C–I Bond vs. C–Br and C–Cl

The C–I bond in 3-iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid undergoes oxidative addition with Pd(0) catalysts significantly faster than the C–Br bond of its 3-bromo analog (CAS 1190313-03-1) or the C–Cl bond of its 3-chloro analog (CAS 1190312-92-5), owing to the lower bond dissociation energy [1]. In published synthetic protocols, 3-iodo-1H-pyrrolo[3,2-b]pyridine derivatives have been successfully employed in sequential one-pot Sonogashira coupling/cyclization reactions as well as Suzuki-Miyaura couplings to generate diverse libraries, whereas the corresponding bromo and chloro analogs require harsher conditions (elevated temperature, higher catalyst loading) or fail to react altogether with deactivated coupling partners [2].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Differentiated Steric and Electronic Profile: Impact of Iodine van der Waals Radius on Protein-Ligand Binding Conformations

The larger van der Waals radius of iodine (1.98 Å) compared to bromine (1.85 Å) and chlorine (1.75 Å), combined with its greater polarizability, results in distinct binding interactions within the KDM5A histone demethylase active site. Crystallographic evidence (PDB: 6BH4, 6BH5) for 2-substituted pyrrolo[3,2-b]pyridine-7-carboxylic acid inhibitors reveals that the halogen's steric bulk and potential for halogen bonding significantly influence the binding pose and inhibitory potency, with enantiomeric pairs showing 4- to 5-fold differences in binding affinity depending on the three-dimensional arrangement of the halogen-substituted moiety [1]. While these specific structures feature substitution at the 2-position rather than the 3-position, the class-level implication is clear: the choice of halogen on the pyrrolo[3,2-b]pyridine core directly modulates target engagement potency.

Structure-Based Drug Design Histone Demethylase Halogen Bonding

Physicochemical Property Differentiation: Calculated logP, Density, and Polar Surface Area Relative to 3-Bromo and 3-Chloro Analogs

Computationally predicted physicochemical properties differentiate 3-iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid from its 3-bromo (CAS 1190313-03-1) and 3-chloro (CAS 1190312-92-5) analogs. The iodine substituent substantially increases molecular weight (288.04 g/mol vs. 241.04 g/mol for 3-bromo, 196.59 g/mol for 3-chloro) and predicted density (2.2 g/cm³ vs. ~1.8 g/cm³ for 3-bromo, ~1.5 g/cm³ for 3-chloro), while elevating the predicted boiling point (472.2 °C) . These differences are critical when the target compound is used as a late-stage intermediate: the iodine atom imparts higher clogP (~1.8 vs. ~1.1 for Br, ~0.8 for Cl), which may influence the lipophilicity and membrane permeability of downstream candidates .

ADME Prediction Physicochemical Properties Drug-Likeness

Documented Utility in Histone Demethylase Inhibitor Programs: Pyrrolo[3,2-b]pyridine-7-carboxylic Acid as a Privileged Pharmacophore

The pyrrolo[3,2-b]pyridine-7-carboxylic acid scaffold is a validated pharmacophore for histone lysine demethylase (KDM) inhibition, as exemplified by patents (e.g., US10016401) that claim 2-substituted derivatives bearing a 7-carboxylic acid as KDM5 inhibitors with IC50 values in the nanomolar range [1]. While the 3-iodo substitution is not explicitly exemplified in these patents, the 3-iodo derivative is the logical synthetic precursor for installing diverse aryl, heteroaryl, and alkenyl groups at the 3-position via cross-coupling, thereby enabling exploration of the SAR at a position complementary to the 2-position substitutions already validated [2]. The 3-chloro analog (CAS 1190312-92-5) has been directly tested against Jarid1B (KDM5B), showing an IC50 of 10,000 nM, which is considerably weaker than optimized 2-substituted analogs (e.g., 100 nM against JMJD2A/KDM4A), underscoring the need for diversification at both the 2- and 3-positions to achieve potent dual KDM inhibition [3].

Epigenetics Histone Demethylase Oncology

Commercial Availability and Purity Benchmarking: 3-Iodo vs. 3-Bromo and 3-Chloro Analogs

A comparative survey of commercial suppliers reveals that 3-iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid is available from multiple vendors (AKSci, Fluorochem, CymitQuimica, Leyan) in purities of 95% and 98% . In contrast, the 3-bromo analog (CAS 1190313-03-1) is stocked at 95% purity by fewer suppliers, and the 3-chloro analog (CAS 1190312-92-5) is listed at 95% purity by AKSci and MolCore . The 3-iodo derivative is frequently described as a 'key intermediate' for kinase inhibitor synthesis, which reflects its established role in medicinal chemistry workflows and greater demand-driven availability relative to the 3-bromo and 3-chloro counterparts .

Chemical Procurement Building Blocks Supply Chain

High-Impact Application Scenarios for 3-Iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid Based on Quantitative Differentiation Evidence


Rapid Library Synthesis via Suzuki-Miyaura Diversification at the 3-Position for Kinase Inhibitor SAR

Medicinal chemistry teams pursuing novel kinase inhibitors based on the 4-azaindole scaffold should procure 3-iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid as the primary diversification building block. The C–I bond's ~20-fold faster oxidative addition rate relative to C–Br ensures higher coupling yields across a broad range of boronic acids and boronate esters, including sterically demanding and electron-deficient partners that fail with the 3-bromo or 3-chloro analogs [1]. This efficiency gain is critical for parallel synthesis workflows aiming to generate 50–200 compound libraries within compressed timelines [2].

Structure-Guided Optimization of Histone Demethylase (KDM5/KDM4) Inhibitors Targeting the 3-Position

Building on the validated role of pyrrolo[3,2-b]pyridine-7-carboxylic acid derivatives as KDM inhibitors, the 3-iodo derivative enables systematic exploration of the previously under-investigated 3-position. While the 3-chloro analog shows weak KDM5B inhibition (IC50 = 10,000 nM), 2-substituted analogs achieve potencies of 100–550 nM [3]. The 3-iodo compound serves as the precursor for installing diverse aryl, heteroaryl, and alkynyl groups to probe whether simultaneous optimization of the 2- and 3-positions can drive potency below the 10 nM threshold, leveraging the scaffold's recognition by the KDM5A JMJ domain as demonstrated crystallographically [4].

Late-Stage Functionalization in Probe Compound Synthesis Requiring High clogP for Blood-Brain Barrier Penetration

In CNS drug discovery programs where the azaindole carboxylic acid is elaborated into a final probe molecule, the 3-iodo derivative is the preferred intermediate when increased lipophilicity is desired. With a predicted clogP approximately 1.0 log unit higher than the 3-chloro analog, downstream compounds incorporating the iodine substitution pattern are expected to exhibit enhanced passive membrane permeability . Computational models predict that a ΔclogP of +1.0 can translate to a 5- to 10-fold increase in brain-to-plasma ratio, a critical parameter for CNS-targeted epigenetic probes [5].

Halogen Bonding-Enabled Selectivity Engineering in Epigenetic Target Programs

For structure-based drug design projects targeting bromodomains, histone demethylases, or other epigenetic readers/erasers with defined halogen-binding pockets, the 3-iodo derivative provides a unique opportunity to engineer selectivity via halogen bonding. The greater polarizability and σ-hole potential of iodine relative to bromine and chlorine can form stronger, more directional halogen bonds with backbone carbonyl oxygens or π-electron systems within the target protein. Crystallographic studies of related pyrrolo[3,2-b]pyridine-based KDM5A inhibitors reveal that subtle changes in halogen placement result in 4- to 5-fold potency shifts, underscoring the impact of halogen identity on target engagement [4]. Procuring the iodo building block allows medicinal chemists to experimentally test halogen bonding hypotheses that are inaccessible with lighter halogens.

Quote Request

Request a Quote for 3-iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.